4-Methylthiophene-3-carbaldehyde
CAS No.: 765-77-5
Cat. No.: VC21518131
Molecular Formula: C6H6OS
Molecular Weight: 126.18g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 765-77-5 |
---|---|
Molecular Formula | C6H6OS |
Molecular Weight | 126.18g/mol |
IUPAC Name | 4-methylthiophene-3-carbaldehyde |
Standard InChI | InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |
Standard InChI Key | LFXBQQUFGBBKJY-UHFFFAOYSA-N |
SMILES | CC1=CSC=C1C=O |
Canonical SMILES | CC1=CSC=C1C=O |
Introduction
Chemical Identity and Structure
4-Methylthiophene-3-carbaldehyde (CAS: 765-77-5) is an aromatic heterocycle with the molecular formula C6H6OS and a molecular weight of 126.18 g/mol . The compound consists of a five-membered thiophene ring containing one sulfur atom, with a methyl group at the 4-position and an aldehyde (formyl) group at the 3-position . This specific substitution pattern distinguishes it from its structural isomers and contributes to its unique reactivity profile.
Structural Identifiers
Parameter | Value |
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IUPAC Name | 4-methylthiophene-3-carbaldehyde |
Molecular Formula | C6H6OS |
Molecular Weight | 126.18 g/mol |
CAS Registry Number | 765-77-5 |
SMILES Notation | CC1=CSC=C1C=O |
InChI | InChI=1S/C6H6OS/c1-5-3-8-4-6(5)2-7/h2-4H,1H3 |
InChI Key | LFXBQQUFGBBKJY-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 4-Methylthiophene-3-carbaldehyde
The thiophene core provides aromaticity to the molecule, while the aldehyde group serves as a reactive center for various synthetic transformations. The methyl substituent affects the electronic distribution within the ring, influencing both reactivity and potential biological interactions.
Physical and Chemical Properties
Physical Properties
4-Methylthiophene-3-carbaldehyde typically appears as a liquid under standard conditions . Its physical characteristics make it suitable for various laboratory applications and chemical synthesis processes.
Property | Value |
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Physical State | Liquid |
Color | Not specified in available literature |
Odor | Characteristic (typical of aldehydes and sulfur compounds) |
Boiling Point | Data not available in current sources |
Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |
Table 2: Physical properties of 4-Methylthiophene-3-carbaldehyde
Chemical Properties and Reactivity
The aldehyde functional group at the 3-position of the thiophene ring makes 4-Methylthiophene-3-carbaldehyde particularly reactive in various chemical transformations. This aldehyde moiety can participate in numerous reactions, including oxidation, reduction, condensation, and nucleophilic addition reactions.
Based on the general chemistry of thiophene-derived aldehydes, the following reactivity patterns can be expected for 4-Methylthiophene-3-carbaldehyde:
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The aldehyde group can undergo oxidation to form the corresponding carboxylic acid (4-Methylthiophene-3-carboxylic acid)
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Reduction of the aldehyde can yield the corresponding alcohol
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Condensation reactions with primary amines produce Schiff bases
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Aldol condensations with other carbonyl compounds
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Wittig reactions for carbon-carbon bond formation
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The thiophene ring can participate in electrophilic aromatic substitution reactions
The methyl group at the 4-position affects the electronic distribution within the molecule, which in turn influences the reactivity of both the aldehyde group and the thiophene ring.
Chemical Reactions and Transformations
4-Methylthiophene-3-carbaldehyde can participate in numerous chemical reactions, primarily through its aldehyde functionality and the thiophene ring system.
Oxidation
The aldehyde group can be oxidized to form 4-Methylthiophene-3-carboxylic acid (CAS: 78071-30-4) . This oxidation can be performed using various oxidizing agents such as potassium permanganate (KMnO4) or chromium-based reagents.
Reduction
Reduction of the aldehyde group using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) would yield 4-Methylthiophene-3-methanol.
Condensation Reactions
The aldehyde group can participate in condensation reactions with amines to form imines or Schiff bases, which are important intermediates in organic synthesis.
Wittig and Horner-Wadsworth-Emmons Reactions
These reactions allow for the conversion of the aldehyde to various alkenes, providing access to a wide range of derivatives.
Aldol Condensations
The aldehyde can participate in aldol reactions with other carbonyl compounds, leading to β-hydroxy aldehydes or α,β-unsaturated aldehydes.
Electrophilic Substitution on the Thiophene Ring
The thiophene ring can undergo further functionalization through electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation, although the existing substituents will influence regioselectivity.
Applications in Scientific Research
4-Methylthiophene-3-carbaldehyde has various applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Synthetic Intermediate
This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutically active compounds. The aldehyde functionality provides a versatile handle for further transformations, making it useful in constructing diverse molecular scaffolds.
Material Science
Thiophene-based compounds are frequently used in material science, particularly in developing conducting polymers and electronic materials. The aldehyde functionality in 4-Methylthiophene-3-carbaldehyde could serve as a point for polymerization or cross-linking in material applications.
Hazard Statement | Description |
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H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H317 | May cause an allergic skin reaction |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
Table 3: GHS Hazard Statements for 4-Methylthiophene-3-carbaldehyde
The compound is labeled with the GHS07 pictogram, which indicates "Warning" for acute toxicity, skin and eye irritation, and specific target organ toxicity .
Comparison with Related Thiophene Derivatives
4-Methylthiophene-3-carbaldehyde belongs to a family of substituted thiophene compounds, each with distinct properties and applications based on their substitution patterns.
Structural Isomers and Analogs
Table 4: Comparison of 4-Methylthiophene-3-carbaldehyde with related thiophene derivatives
Structure-Activity Relationships
The position of substituents on the thiophene ring significantly influences the compound's properties:
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Position of the Aldehyde Group: Aldehydes at position 3 (as in 4-Methylthiophene-3-carbaldehyde) versus position 2 (as in 4-Methylthiophene-2-carbaldehyde) result in different electronic distributions within the molecule, affecting reactivity and potential biological interactions.
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Alkyl Substituents: The presence of a methyl group at position 4 affects the electron density of the thiophene ring, which can influence the reactivity of the aldehyde group and the ring itself toward electrophilic substitution reactions.
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Additional Functionalization: Further substitution, such as halogenation (e.g., 5-Bromo-4-methylthiophene-3-carbaldehyde), can significantly alter the compound's chemical and biological behavior, often enhancing reactivity toward certain types of reactions.
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